molecular formula C19H21N3O3 B11097958 4-oxo-N,2-diphenyl-3-(propan-2-yloxy)imidazolidine-1-carboxamide

4-oxo-N,2-diphenyl-3-(propan-2-yloxy)imidazolidine-1-carboxamide

Cat. No.: B11097958
M. Wt: 339.4 g/mol
InChI Key: DVIBNZYTKCVRLA-UHFFFAOYSA-N
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Description

4-OXO-N2-DIPHENYL-3-(PROPAN-2-YLOXY)IMIDAZOLIDINE-1-CARBOXAMIDE is a synthetic compound that belongs to the class of imidazolidine derivatives Imidazolidine is a five-membered heterocyclic compound containing three carbon atoms, two nitrogen atoms, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-OXO-N2-DIPHENYL-3-(PROPAN-2-YLOXY)IMIDAZOLIDINE-1-CARBOXAMIDE typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of diphenylamine with isopropyl chloroformate to form an intermediate, which is then reacted with imidazolidine-2,4-dione under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes steps such as purification, crystallization, and drying to obtain the compound in its pure form. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-OXO-N2-DIPHENYL-3-(PROPAN-2-YLOXY)IMIDAZOLIDINE-1-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-OXO-N2-DIPHENYL-3-(PROPAN-2-YLOXY)IMIDAZOLIDINE-1-CARBOXAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-OXO-N2-DIPHENYL-3-(PROPAN-2-YLOXY)IMIDAZOLIDINE-1-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-OXO-N2-DIPHENYL-3-(PROPAN-2-YLOXY)IMIDAZOLIDINE-1-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of both diphenyl and isopropyl groups.

Properties

Molecular Formula

C19H21N3O3

Molecular Weight

339.4 g/mol

IUPAC Name

4-oxo-N,2-diphenyl-3-propan-2-yloxyimidazolidine-1-carboxamide

InChI

InChI=1S/C19H21N3O3/c1-14(2)25-22-17(23)13-21(18(22)15-9-5-3-6-10-15)19(24)20-16-11-7-4-8-12-16/h3-12,14,18H,13H2,1-2H3,(H,20,24)

InChI Key

DVIBNZYTKCVRLA-UHFFFAOYSA-N

Canonical SMILES

CC(C)ON1C(N(CC1=O)C(=O)NC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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